molecular formula C15H20Cl2N2O2 B4535370 4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one

4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one

Cat. No.: B4535370
M. Wt: 331.2 g/mol
InChI Key: ZWDNCNOFXFLTOX-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenoxy group and a methylpiperazinyl group attached to a butanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Attachment of the Butanone Backbone: The intermediate is then reacted with a butanone derivative under acidic or basic conditions to form the desired butanone structure.

    Introduction of the Methylpiperazinyl Group: Finally, the butanone intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Implementation of advanced purification techniques, such as chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction may yield alcohols or amines.

    Substitution: Substitution may yield derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:

    4-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-2-one: Similar structure but with a different position of the butanone group.

    4-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-18-6-8-19(9-7-18)15(20)3-2-10-21-14-5-4-12(16)11-13(14)17/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNCNOFXFLTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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